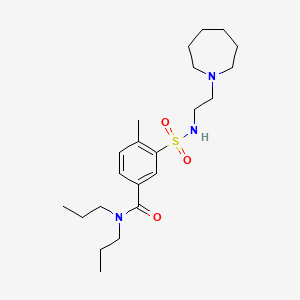
BChE-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-29 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-29 typically involves the quaternization of the quinuclidine moiety of cinchonidine derivatives with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: BChE-IN-29 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
BChE-IN-29 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of butyrylcholinesterase and its role in various chemical processes.
Biology: Helps in understanding the biological functions of butyrylcholinesterase and its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting butyrylcholinesterase
Mechanism of Action
BChE-IN-29 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition helps maintain higher levels of acetylcholine in the nervous system, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Cinchonidine derivatives: Similar in structure and function, used as selective inhibitors of butyrylcholinesterase.
Luteolin: A natural compound with inhibitory activity against butyrylcholinesterase.
Silymarin: Another natural compound with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase
Uniqueness: BChE-IN-29 is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting neurodegenerative diseases .
Properties
Molecular Formula |
C22H37N3O3S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-[2-(azepan-1-yl)ethylsulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3 |
InChI Key |
QEXXJYUNSPANQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















